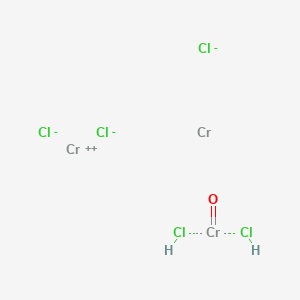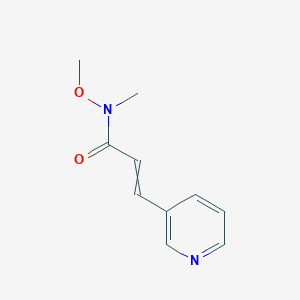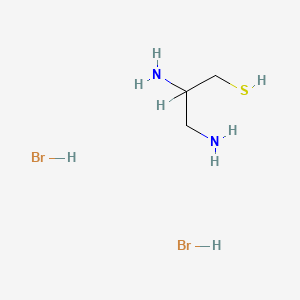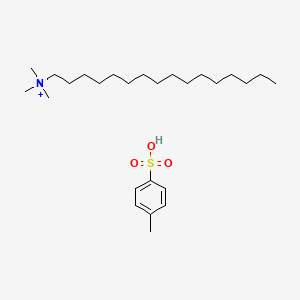
Hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetrimonium tosylate: is a quaternary ammonium compound widely used in various industries due to its surfactant and antiseptic properties. It is a salt formed from the reaction of cetyltrimethylammonium and p-toluenesulfonic acid. This compound is known for its ability to reduce surface tension, making it an effective ingredient in personal care products, pharmaceuticals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Cetrimonium tosylate is synthesized through the reaction of cetyltrimethylammonium bromide with p-toluenesulfonic acid. The reaction typically occurs in an aqueous medium, where cetyltrimethylammonium bromide is dissolved and then reacted with p-toluenesulfonic acid under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of cetrimonium tosylate involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored to ensure optimal yield and purity. The final product is often subjected to quality control tests to meet industry standards before being packaged and distributed .
化学反応の分析
Types of Reactions: Cetrimonium tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in other reactions typical of quaternary ammonium compounds, such as ion exchange and complex formation .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, halides, and amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Ion Exchange: This reaction involves the exchange of the tosylate ion with other anions in solution, often facilitated by ion-exchange resins.
Major Products: The major products of these reactions depend on the specific nucleophile or ion involved. For example, reacting cetrimonium tosylate with sodium hydroxide would yield cetyltrimethylammonium hydroxide and sodium tosylate .
科学的研究の応用
Chemistry: Cetrimonium tosylate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. It is also employed in the preparation of micelles and other nanostructures .
Biology: In biological research, cetrimonium tosylate is used to disrupt cell membranes, aiding in the extraction of cellular components such as DNA and proteins. Its surfactant properties make it useful in various biochemical assays .
Medicine: Cetrimonium tosylate is incorporated into topical antiseptics and disinfectants due to its antimicrobial properties. It is effective against a broad spectrum of bacteria and fungi, making it valuable in wound care and infection control .
Industry: In the industrial sector, cetrimonium tosylate is used in formulations for hair conditioners, fabric softeners, and emulsifiers. Its ability to reduce surface tension and stabilize emulsions makes it a versatile ingredient in many products .
作用機序
Cetrimonium tosylate exerts its effects primarily through its surfactant properties. It disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antiseptic . The compound targets the cell membrane, causing leakage of essential cellular components and ultimately leading to cell death .
類似化合物との比較
Cetrimonium bromide: Another quaternary ammonium compound with similar surfactant and antiseptic properties.
Cetrimonium chloride: Used in hair conditioners and other personal care products for its conditioning and antistatic properties.
Cetrimonium stearate: Employed in cosmetics and personal care products as an emulsifying agent.
Uniqueness of Cetrimonium Tosylate: Cetrimonium tosylate is unique due to the presence of the tosylate group, which enhances its solubility and effectiveness in certain applications. The tosylate group also makes it a better leaving group in nucleophilic substitution reactions compared to its bromide and chloride counterparts .
特性
分子式 |
C26H50NO3S+ |
|---|---|
分子量 |
456.7 g/mol |
IUPAC名 |
hexadecyl(trimethyl)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChIキー |
MZMRZONIDDFOGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12435905.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)
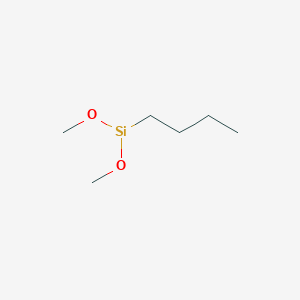

![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)
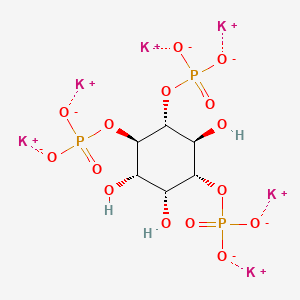
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)

![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
